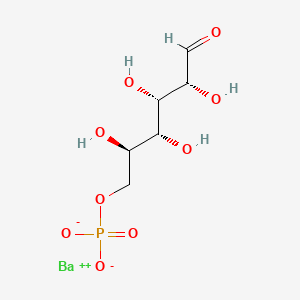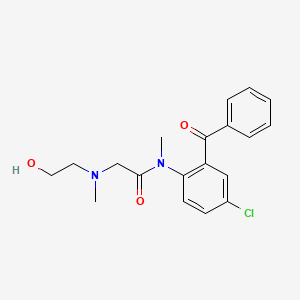
Oxazafone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazafone is a chemical compound with the molecular formula C19H21ClN2O3 and a molecular weight of 360.835 g/mol . It has been studied primarily as an anticonvulsant and anxiolytic agent . The compound is known for its potential therapeutic applications, although detailed information about its development and commercial use is limited .
Preparation Methods
The synthesis of oxazafone involves several steps, typically starting with the formation of the oxazole ring. One common method is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone . Other methods include the reaction of α-halo ketones with primary amides and the use of isocyanides with acid chlorides . Industrial production methods may involve the use of anhydrous hydrogen fluoride, polyphosphoric acid, or phosgene to induce cyclization, and dehydrating agents like sulfuric acid, phosphorus trichloride, phosphorus oxychloride, or thionyl chloride to induce dehydration .
Chemical Reactions Analysis
Oxazafone undergoes various chemical reactions, including:
Reduction: Reduction and cleavage of the oxazole ring can occur with other reducing agents.
Substitution: Electrophilic substitution reactions are challenging unless electron-releasing substituents are present.
Cycloaddition: The oxazole ring in this compound can participate in Diels-Alder reactions with alkenes and alkynes.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of oxazole derivatives.
Biology: Its potential as an anticonvulsant and anxiolytic agent has been explored.
Medicine: Research has focused on its therapeutic effects in treating anxiety and seizure disorders.
Industry: The compound’s chemical properties make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of oxazafone involves its interaction with specific molecular targets in the body. . Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Oxazafone can be compared with other similar compounds, such as:
Oxazepam: Another anxiolytic agent with a similar structure but different pharmacological properties.
Olanzapine: An antipsychotic drug with a different mechanism of action but some structural similarities.
Oxazole derivatives: Compounds with the oxazole ring that exhibit various chemical and biological activities.
This compound’s uniqueness lies in its specific combination of chemical properties and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
CAS No. |
70541-17-2 |
|---|---|
Molecular Formula |
C19H21ClN2O3 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-[2-hydroxyethyl(methyl)amino]-N-methylacetamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-21(10-11-23)13-18(24)22(2)17-9-8-15(20)12-16(17)19(25)14-6-4-3-5-7-14/h3-9,12,23H,10-11,13H2,1-2H3 |
InChI Key |
PGOZOAJPDMEYFX-UHFFFAOYSA-N |
SMILES |
CN(CCO)CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(CCO)CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nonanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1619462.png)
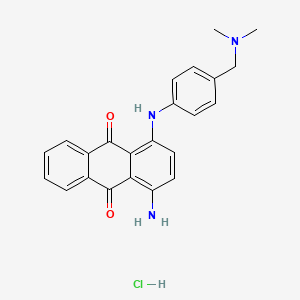
![Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride](/img/structure/B1619464.png)
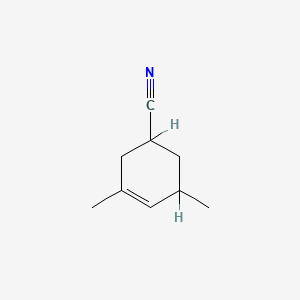
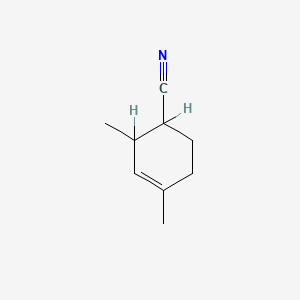
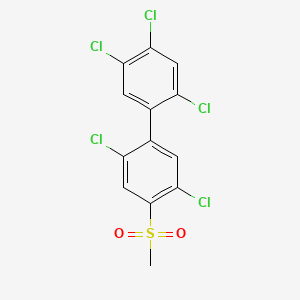
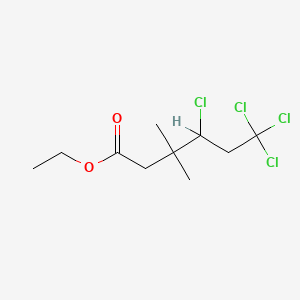
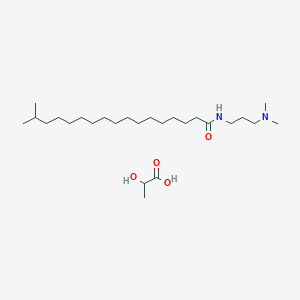
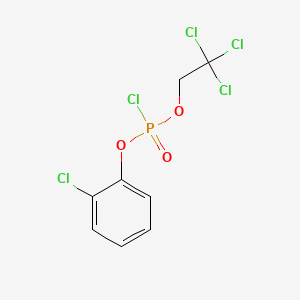
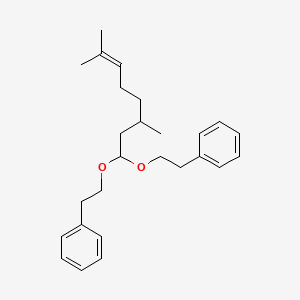
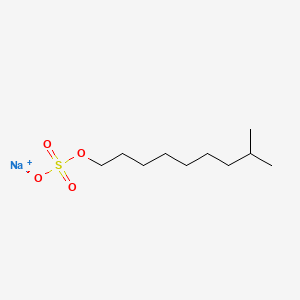
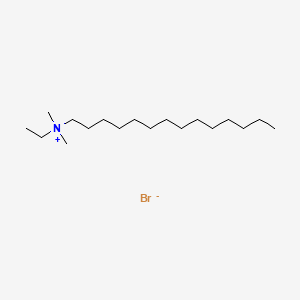
![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]](/img/structure/B1619482.png)
